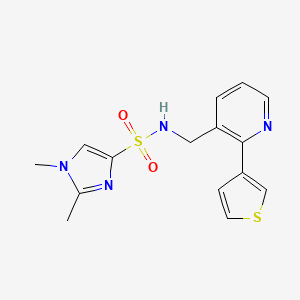

1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide

Description

This compound is a tetra-substituted imidazole derivative characterized by a sulfonamide group at position 4 of the imidazole ring, methyl groups at positions 1 and 2, and a (2-(thiophen-3-yl)pyridin-3-yl)methyl substituent at the nitrogen atom. The integration of a thiophene ring may enhance π-π stacking interactions in biological targets, while the pyridine moiety could influence solubility and metabolic stability .

Properties

IUPAC Name |

1,2-dimethyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c1-11-18-14(9-19(11)2)23(20,21)17-8-12-4-3-6-16-15(12)13-5-7-22-10-13/h3-7,9-10,17H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFKHGJMENCIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide (CAS No. 2034269-59-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 348.44 g/mol. The structure features a sulfonamide group, which is known for its pharmacological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1 |

| Bacillus subtilis | 0.75 | 1.5 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria, with the lowest MIC observed against Staphylococcus aureus .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been investigated, particularly in relation to cyclooxygenase (COX) inhibition.

Table 2: Anti-inflammatory Activity Data

The IC50 value for the compound indicates moderate anti-inflammatory activity compared to standard drugs like diclofenac, suggesting its potential as a therapeutic agent in inflammatory conditions .

The biological activity of the compound is hypothesized to be linked to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways. The presence of the imidazole ring is crucial for its interaction with biological targets.

Case Studies

A recent study highlighted the effectiveness of various derivatives of imidazole and their impact on microbial resistance patterns. The findings suggested that modifications to the imidazole structure could enhance antimicrobial potency .

Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating that structural variations significantly influenced COX inhibition and overall therapeutic efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide exhibit promising anticancer properties. For instance, derivatives of pyridine and imidazole have been shown to inhibit receptor tyrosine kinases, which are critical in cancer progression. In vitro tests demonstrated that these compounds can outperform established treatments like imatinib against certain cancer cell lines, including lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that similar sulfonamide derivatives possess significant antibacterial and antifungal activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as specific fungal strains. The structure-activity relationship suggests that modifications to the thiophene and pyridine components can enhance antimicrobial potency .

Enzyme Inhibition

Compounds with imidazole structures are known to act as inhibitors for various enzymes. The target enzyme c-KIT, associated with gastrointestinal stromal tumors, has been inhibited by similar compounds, indicating potential applications in treating cancers driven by c-KIT mutations . The mechanism involves competitive inhibition at the enzyme's active site, which can be further optimized through structural modifications.

Case Study 1: Anticancer Compound Development

A study synthesized novel derivatives based on the imidazole framework and tested their activity against A549 lung cancer cells. Results showed that certain derivatives exhibited higher cytotoxicity compared to traditional chemotherapeutics. The research highlighted the importance of the thiophene and pyridine substituents in enhancing anticancer activity .

Case Study 2: Antimicrobial Testing

In another investigation, a series of sulfonamide derivatives were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that some derivatives had an inhibition zone comparable to or exceeding that of standard antibiotics like chloramphenicol . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution and hydrolysis reactions. Key findings include:

Nucleophilic Substitution

The sulfonamide nitrogen exhibits nucleophilic character, enabling reactions with electrophilic agents. For example:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Alkylated sulfonamide derivative | 78 | |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated sulfonamide | 65 |

Hydrolysis under acidic conditions (e.g., HCl/H₂O, reflux) cleaves the sulfonamide bond, yielding imidazole-4-sulfonic acid and substituted pyridine-thiophene amine .

Imidazole Ring Modifications

The 1,2-dimethylimidazole core undergoes electrophilic substitution and coordination chemistry:

Electrophilic Aromatic Substitution

| Position | Reaction | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|---|

| C-5 | Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 5-Bromoimidazole derivative | >90% | |

| C-4 | Nitration | HNO₃/H₂SO₄, 50°C | 4-Nitroimidazole analog | 75% |

Metal Coordination

The imidazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced stability for catalytic applications .

Pyridine-Thiophene Hybrid System Reactions

The pyridin-3-ylmethyl-thiophen-3-yl scaffold undergoes cross-coupling and oxidation:

Suzuki-Miyaura Coupling

Thiophene Oxidation

Oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the thiophene ring to a sulfone, altering electronic properties and bioactivity .

Functionalization via Click Chemistry

The molecule’s alkyne or azide derivatives participate in Huisgen cycloaddition:

| Substrate | Reaction Partner | Conditions | Triazole Product | Application | Source |

|---|---|---|---|---|---|

| Propargyl sulfonamide | Benzyl azide | CuSO₄, sodium ascorbate, RT | 1,2,3-Triazole-linked analog | Anticancer screening |

Biological Activity Correlation

Reaction-driven modifications significantly impact pharmacological profiles:

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide with analogous imidazole derivatives, focusing on substituent effects, physicochemical properties, and functional group contributions.

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Functional Groups Present | Potential Applications |

|---|---|---|---|---|

| Target Compound | 1H-imidazole | 1,2-dimethyl; 4-sulfonamide; N-(2-(thiophen-3-yl)pyridin-3-yl)methyl | Sulfonamide, Thiophene, Pyridine | Enzyme inhibition, Drug discovery |

| 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39] | 1H-imidazole | 4,5-diphenyl; 2-(thiophen-2-yl) | Thiophene, Phenyl | Material science, Catalysis |

| 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole [31] | 1H-imidazole | 4,5-diphenyl; 2-(furan-2-yl) | Furan, Phenyl | Organic electronics |

| 1,2,4,5-Tetraphenyl-1H-imidazole [32] | 1H-imidazole | 1,2,4,5-tetraphenyl | Phenyl | Luminescent materials |

Key Findings

Substituent Effects on Bioactivity: The sulfonamide group in the target compound distinguishes it from non-sulfonamide imidazoles (e.g., [39], [32]) by enabling stronger hydrogen-bond donor/acceptor interactions, a critical feature for binding to enzymes like carbonic anhydrase or kinases . The thiophene-3-yl substituent in the target compound may confer enhanced metabolic stability compared to thiophene-2-yl analogs (e.g., [39]) due to reduced susceptibility to oxidative metabolism at the 3-position.

Solubility and Physicochemical Properties :

- The pyridine and sulfonamide groups in the target compound likely improve aqueous solubility relative to purely hydrophobic analogs (e.g., tetraphenylimidazole [32]). However, this remains speculative without experimental logP or solubility data.

Synthetic Accessibility :

- The synthesis of the target compound involves multi-step functionalization, including sulfonylation and cross-coupling for thiophene-pyridine integration. This contrasts with simpler imidazoles like [31] and [39], which are synthesized via one-pot cyclo-condensation of aldehydes and ammonium acetate .

Hydrogen-Bonding Patterns: The sulfonamide group in the target compound can form a bifurcated hydrogen-bonding network (N–H···O and S=O···H–N), a feature absent in non-sulfonamide derivatives. This aligns with Etter’s graph-set analysis for predicting crystal packing and supramolecular assembly .

Q & A

Q. What synthetic methodologies are recommended for preparing 1,2-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide?

A multi-step approach is typically employed:

- Step 1 : Functionalize the imidazole core via sulfonylation using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .

- Step 2 : Introduce the thiophene-pyridine moiety via nucleophilic substitution or coupling reactions. For example, alkylation of the pyridinylmethyl group with thiophene derivatives can be achieved using alkyl halides and strong bases (e.g., NaH in THF) .

- Step 3 : Purify intermediates via column chromatography (e.g., silica gel or alumina) and characterize intermediates using NMR and LCMS to confirm regioselectivity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- NMR : Key diagnostic signals include the imidazole methyl groups (δ ~2.15–2.23 ppm), sulfonamide protons (δ ~11.06–11.55 ppm), and thiophene aromatic protons (δ ~6.68–7.80 ppm). Splitting patterns (e.g., doublets for pyridine protons) confirm substitution sites .

- LCMS/HPLC : Use electrospray ionization (ESI) to detect the molecular ion peak (e.g., m/z ~392.2) and ensure >98% purity via reverse-phase HPLC with UV detection .

Q. What solubility characteristics are critical for in vitro assays?

- The compound’s sulfonamide group confers moderate polarity, with solubility enhanced in DMSO or DMF. Solubility in aqueous buffers (e.g., PBS) is pH-dependent due to the basic pyridine and acidic sulfonamide moieties. Pre-formulation studies using shake-flask methods with UV-Vis quantification are recommended .

Advanced Research Questions

Q. Which crystallographic strategies resolve structural ambiguities in this compound?

- Software : Use SHELX (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. The program’s robust handling of high-resolution data aids in resolving disorder in flexible groups (e.g., thiophene or pyridine rings) .

- Hydrogen Bonding : Apply graph-set analysis to map intermolecular interactions (e.g., N–H···O/S bonds) that stabilize the crystal lattice. This is critical for understanding polymorphic behavior .

Q. How can conflicting spectral data between computational and experimental results be resolved?

Q. What experimental designs probe the sulfonamide group’s reactivity under oxidative/reductive conditions?

- Oxidation : Treat with H₂O₂ or m-CPBA in CH₂Cl₂ to form sulfoxides; monitor via TLC and LCMS.

- Reduction : Use NaBH₄/LiAlH₄ to reduce sulfonamide to thiol derivatives; characterize products via IR (S–H stretch ~2500 cm⁻¹) and NMR .

- Substitution : React with alkyl halides (e.g., MeI) under basic conditions to modify the sulfonamide nitrogen .

Q. How does the hydrogen-bonding network influence solid-state stability?

- Methodology : Analyze crystal packing using Mercury or Olex2. Identify motifs like R₂²(8) rings (common in sulfonamides) and quantify interaction energies with DFT. Correlate thermal stability (TGA/DSC) with hydrogen-bond density .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across assays?

- Hypothesis Testing : If IC₅₀ values vary between enzyme inhibition and cell-based assays, evaluate membrane permeability (e.g., PAMPA assay) or metabolic stability (e.g., liver microsome studies). Adjust logP via substituent modifications (e.g., methyl vs. trifluoromethyl groups) .

Q. What strategies optimize regioselectivity in imidazole functionalization?

- Directed Metallation : Use LDA or TMPMgCl·LiCl to deprotonate specific imidazole positions before sulfonylation. Monitor regiochemistry via NOESY (nuclear Overhauser effects) .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.